![molecular formula C18H18N6O4 B4563305 5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4563305.png)
5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step reactions starting from simpler pyrazole derivatives. One common approach is the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization to introduce the desired substituents . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent quality control measures to ensure consistency and compliance with regulatory standards. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
3(5)-Aminopyrazoles: These compounds serve as starting materials for the synthesis of condensed heterocycles.
Uniqueness
5-[(4-{[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-[[4-[(1-ethylpyrazole-3-carbonyl)amino]phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-3-24-9-8-14(22-24)16(25)20-11-4-6-12(7-5-11)21-17(26)15-13(18(27)28)10-19-23(15)2/h4-10H,3H2,1-2H3,(H,20,25)(H,21,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDMJTLMBIMARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=NN3C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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